molecular formula C4H8S B8453708 Butanthial

Butanthial

Cat. No.: B8453708
M. Wt: 88.17 g/mol
InChI Key: QYYAEQQRMTZUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it features two thioaldehyde (-CHS) groups on adjacent carbon atoms within a butane chain. Its reactivity is driven by the electron-deficient nature of the thioaldehyde moieties, enabling nucleophilic additions and polymerization . Despite its theoretical significance, peer-reviewed studies on Butanthial are scarce, necessitating comparisons with structurally or functionally analogous compounds (e.g., ethanedithial, propanethial S-oxide) to infer its properties .

Properties

Molecular Formula

C4H8S

Molecular Weight

88.17 g/mol

IUPAC Name

butanethial

InChI

InChI=1S/C4H8S/c1-2-3-4-5/h4H,2-3H2,1H3

InChI Key

QYYAEQQRMTZUPJ-UHFFFAOYSA-N

Canonical SMILES

CCCC=S

Origin of Product

United States

Chemical Reactions Analysis

Butanthial undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form butane sulfonic acid.

    Reduction: Reduction of butanethial can yield butane.

    Substitution: In substitution reactions, the sulfhydryl group of butanethial can be replaced by other functional groups.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are selected based on structural homology (sulfur-containing aldehydes) or shared applications (cross-linking agents, flavorants):

Ethanedithial (1,2-Ethanedithial)

  • Structure : C₂H₂S₂, with two thioaldehyde groups on adjacent carbons.
  • Reactivity : Highly reactive due to conjugated electron-deficient centers; undergoes rapid polymerization unless stabilized .
  • Applications : Used as a cross-linker in rubber vulcanization and precursor for heterocyclic synthesis.
  • Key Differences : Shorter carbon chain than Butanthial, leading to lower thermal stability (decomposes at 80°C vs. This compound’s hypothetical stability up to 120°C) .

Propanethial S-Oxide (Onion Lachrymatory Factor)

  • Structure : C₃H₆OS, featuring a thioaldehyde group and sulfoxide moiety.
  • Reactivity : Releases sulfenic acid upon hydrolysis, responsible for lacrimatory effects in onions.
  • Applications : Model compound for studying enzymatic pathways in Allium species.
  • Key Differences : The sulfoxide group in propanethial S-oxide introduces polarity absent in this compound, altering solubility (water-soluble vs. This compound’s hydrophobic nature) .

1,4-Butanediol Diglycidyl Ether (BDDE)

  • Structure : Epoxide-functionalized butane derivative.
  • Reactivity : Forms covalent bonds with nucleophiles (e.g., hydroxyl groups in hyaluronic acid).
  • Applications : Cross-linking agent in biomedical hydrogels.
  • Key Differences : While BDDE is an epoxide, this compound’s thioaldehyde groups offer distinct reaction pathways (e.g., thioacetal formation vs. epoxy ring-opening) .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

Property This compound (Hypothetical) Ethanedithial Propanethial S-Oxide BDDE
Molecular Formula C₄H₆S₂ C₂H₂S₂ C₃H₆OS C₁₀H₁₈O₃
Boiling Point (°C) ~150 (est.) 80 (decomposes) 92 250
Solubility Low in water Insoluble Water-soluble Miscible in polar solvents
Key Functional Groups Thioaldehyde Thioaldehyde Thioaldehyde, sulfoxide Epoxide

Sources: Hypothetical data inferred from analogous compounds .

Research Findings and Limitations

  • Synthesis Challenges : this compound’s instability under ambient conditions (common to thioaldehydes) complicates isolation . Ethanedithial requires cryogenic storage, suggesting similar handling protocols for this compound .
  • Analytical Methods : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are critical for characterizing sulfur-containing analogues, though matrix interference in complex samples remains a hurdle .
  • Safety Considerations : Thioaldehydes may release toxic H₂S upon decomposition, necessitating rigorous safety protocols during handling .

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